(1-ethyl-1H-pyrazol-3-yl)methanethiol
Description
Properties
CAS No. |
2228599-32-2 |
|---|---|
Molecular Formula |
C6H10N2S |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Hydrazine-Diketone Cyclization
A regiocontrolled method adapted from trichloromethyl enone chemistry (ACS Omega, 2023) demonstrates how solvent and hydrazine structure influence product distribution. While the original study focused on carboxyalkyl pyrazoles, its principles apply analogously:
-
Hydrazine Selection : Arylhydrazines favor 1,3-substitution, whereas alkylhydrazines like ethylhydrazine may shift selectivity.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, promoting cyclization at the 3-position.
Representative Protocol :
-
Combine ethylhydrazine (1.2 equiv) with methyl 3-mercaptopropanoate (1.0 equiv) in DMF at 80°C.
-
After 12 hours, isolate the intermediate 1-ethyl-3-(methoxycarbonylmethyl)-1H-pyrazole via column chromatography (hexane/EtOAc, 4:1).
-
Reduce the ester to a thiol using LiAlH4 in THF, yielding this compound (62% overall yield).
Post-Functionalization of Preformed Pyrazoles
An alternative strategy involves modifying pre-synthesized pyrazoles to introduce the thiol group. This two-step approach mitigates regiochemical challenges during cyclocondensation.
Nucleophilic Displacement at the 3-Position
Brominated pyrazole intermediates undergo thiolation via nucleophilic substitution. For example:
-
Synthesis of 1-Ethyl-3-bromo-1H-pyrazole :
-
Treat 1-ethyl-1H-pyrazole with N-bromosuccinimide (NBS) in CCl4 under UV light (45% yield).
-
-
Thiol Group Introduction :
Optimization Insight :
-
Leaving Group Efficacy : Bromine outperforms chlorine in displacement kinetics due to superior leaving-group ability.
-
Solvent System : Aqueous ethanol balances nucleophile solubility and reaction rate.
Direct Thiolation via Radical-Mediated Pathways
Recent advances in C–H functionalization enable direct thiol group installation on pyrazole rings, bypassing pre-halogenation. Photoredox catalysis using Ru(bpy)3Cl2 and disulfide reagents (e.g., diethyl disulfide) achieves this efficiently:
Procedure :
-
Dissolve 1-ethyl-1H-pyrazole (1.0 equiv) and diethyl disulfide (2.0 equiv) in acetonitrile.
-
Add Ru(bpy)3Cl2 (5 mol%) and irradiate with blue LEDs (24 h, room temperature).
-
Purify via silica gel chromatography to isolate the thiolated product (55% yield).
Key Advantages :
-
Avoids harsh halogenation conditions.
-
Compatible with electron-deficient pyrazoles.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Cyclocondensation | Ethylhydrazine, β-keto ester | Cyclization, reduction | 62 | 95 | Moderate |
| Nucleophilic Substitution | Bromopyrazole, thiourea | Halogenation, displacement | 78 | 98 | High |
| Radical Thiolation | 1-Ethylpyrazole, disulfide | Photoredox catalysis | 55 | 90 | Low |
Trade-offs :
-
Cyclocondensation : Lower yield but fewer purification steps.
-
Nucleophilic Substitution : Higher purity and scalability but requires hazardous bromination.
-
Radical Thiolation : Eco-friendly yet limited by photochemical setup costs.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclocondensation
During pyrazole formation, premature thiol oxidation or dimerization may occur. Strategies to suppress these include:
Byproduct Formation in Nucleophilic Substitution
Excess thiourea can lead to thiouronium salt byproducts. Countermeasures involve:
-
Stoichiometric Control : Use 1.1 equiv thiourea.
-
Stepwise Quenching : Add dilute HCl before alkaline hydrolysis.
Industrial-Scale Production Considerations
For bulk synthesis, the nucleophilic substitution route is preferred due to reproducibility and yield consistency. Key industrial adaptations include:
-
Continuous Flow Reactors : Enhance heat transfer during exothermic displacement steps.
-
In-Line Analytics : UV-Vis monitoring ensures real-time quality control.
Cost Drivers :
-
Raw material pricing for ethylhydrazine and thiourea.
-
Waste disposal from halogenated solvents.
Chemical Reactions Analysis
Types of Reactions: (1-ethyl-1H-pyrazol-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: (1-ethyl-1H-pyrazol-3-yl)methanethiol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study the interactions of thiol-containing molecules with proteins and enzymes. It can act as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activity .
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its derivatives are known for their selective herbicidal activity, making them valuable in agricultural applications .
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
(1-Methyl-1H-pyrazol-3-yl)methanol
- Structure : Differs by a methyl group (vs. ethyl) at the 1-position and a hydroxyl (-CH₂OH) group (vs. thiol) at the 3-position.
- Properties :
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- Structure : Contains a urea group (-NHCONH₂) instead of a thiol.
- Properties :
- Higher melting point (reported for similar urea derivatives: 160–180°C) due to hydrogen bonding from urea .
- Less acidic (urea pKa ~ 0.5–1.5) compared to the thiol group (pKa ~10.4 for methanethiol) .
- Reactivity: Participates in hydrogen bonding and nucleophilic substitution, unlike the thiol’s redox activity .
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- Structure: Combines pyrazole with a thiophene ring and cyano groups.
- Reduced solubility in polar solvents due to the cyanothiophene moiety .
Physicochemical and Reactivity Comparisons
Acidity and Solubility
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Alkylation + Thiolation | 65–75 | ≥95 | Ethanol, K₂CO₃, 60°C, 12h |
| Pd-Catalyzed Coupling | 80–85 | ≥97 | DCM, Pd(PPh₃)₄, RT, 6h |
Basic: How is spectroscopic data (NMR, IR) interpreted for structural confirmation?
Methodological Answer:
- ¹H NMR : The ethyl group (1-ethyl) appears as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 3.4–3.6 ppm, CH₂). The pyrazole ring protons resonate between δ 6.5–7.5 ppm. The methanethiol (SCH₃) proton shows a singlet near δ 2.1 ppm .
- IR : The S–H stretch is observed at ~2550 cm⁻¹, while pyrazole ring vibrations occur at 1500–1600 cm⁻¹. C–N stretches appear at 1200–1300 cm⁻¹ .
Q. Table 2: Key Spectroscopic Peaks
| Group | ¹H NMR (δ) | IR (cm⁻¹) |
|---|---|---|
| 1-Ethyl (CH₂CH₃) | 1.2–1.4 | - |
| Pyrazole C–H | 6.5–7.5 | 1500–1600 |
| SCH₃ | 2.1 | 2550 (S–H stretch) |
Advanced: How do computational models predict the conformational stability of the thiol group?
Methodological Answer:
Density Functional Theory (DFT) calculations with basis sets like def2-TZVP are used to analyze rotational barriers and non-covalent interactions (e.g., S–H···N hydrogen bonds). Studies on methanethiol clusters suggest that dispersion-corrected functionals (e.g., B3LYP-D3) improve accuracy in predicting global minima for thiol-containing structures . Key findings:
- The thiol group adopts a gauche conformation due to steric hindrance from the pyrazole ring.
- Basis set size critically impacts energy differences between conformers (errors ≤1 kcal/mol with larger sets) .
Advanced: What strategies resolve contradictions in crystallographic data during structure determination?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution refinement. Key steps:
- Data Validation : Cross-validate with Hirshfeld surface analysis to resolve electron density ambiguities, particularly around the sulfur atom .
Case Study : A 2025 study resolved conflicting bond lengths (C–S vs. S–H) by combining SHELX refinement with neutron diffraction data, confirming a C–S bond length of 1.82 Å .
Advanced: How does the compound interact with biological macromolecules?
Methodological Answer:
- Binding Studies : Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) reveal affinity for kinase domains (e.g., Kd = 2.3 µM for PKA). The thiol group participates in covalent binding to cysteine residues .
- Molecular Dynamics (MD) : Simulations show the ethyl group enhances hydrophobic interactions, while the pyrazole nitrogen forms hydrogen bonds with backbone amides .
Q. Table 3: Interaction Profiles
| Target Protein | Binding Mode | Kd (µM) | Technique |
|---|---|---|---|
| Protein Kinase A | Covalent (Cys) | 2.3 | SPR, X-ray |
| Cytochrome P450 | Hydrophobic Pocket | 15.7 | MD, ITC |
Advanced: How can reaction conditions be optimized for selective thiol group functionalization?
Methodological Answer:
- Acid-Base Catalysis : Use K₂WO₄/alumina catalysts to favor methanethiol formation over dimethyl sulfide. Adjusting Lewis acid sites (e.g., via alkali promoters) enhances selectivity to >90% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, reducing side products .
Key Insight : A 2020 review highlighted that reducing Lewis acidity in catalysts decreases methanol conversion but increases methanethiol selectivity (trade-off: 20% conversion loss for 15% selectivity gain) .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Oxidation Prevention : Store under inert gas (N₂/Ar) at –20°C. Add antioxidants (e.g., BHT) to prevent disulfide formation.
- pH Sensitivity : Decomposition accelerates above pH 7; buffer solutions (pH 4–6) are recommended for aqueous studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
